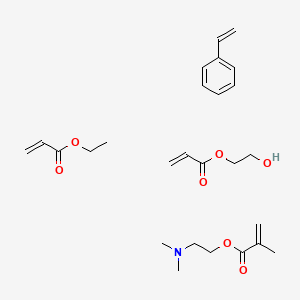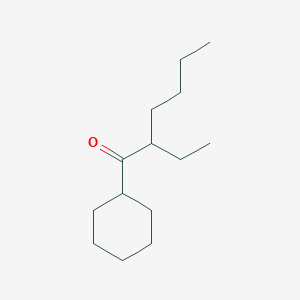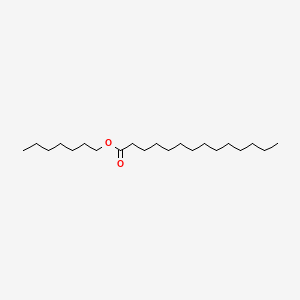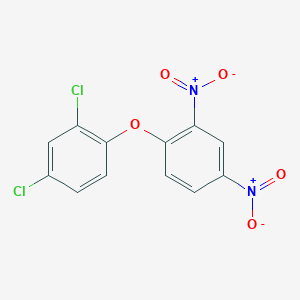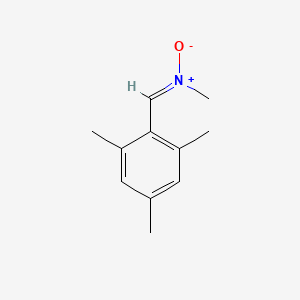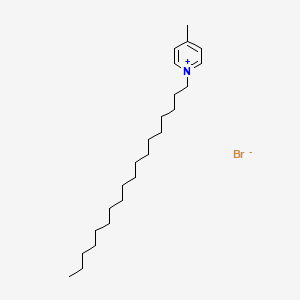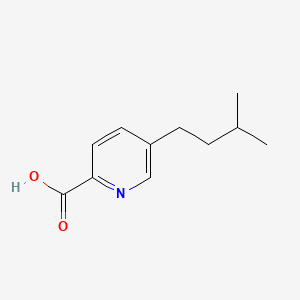
5-Isopentylpicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopentylpicolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an isopentyl group attached to the fifth position of the picolinic acid structure Picolinic acids are derivatives of pyridine with a carboxylic acid group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopentylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the reaction of picolinic acid with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Isopentylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopentyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted picolinic acid derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Isopentylpicolinic acid is used as a ligand in coordination chemistry due to its ability to chelate metal ions. It forms stable complexes with transition metals, which are studied for their catalytic properties.
Biology: In biological research, this compound is investigated for its potential role in metal ion transport and homeostasis. It is also studied for its interactions with enzymes and proteins.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a metal chelator in the treatment of metal ion imbalances and related disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Isopentylpicolinic acid involves its ability to chelate metal ions. By binding to metal ions, it can alter their availability and activity in biological systems. This chelation can affect various molecular targets, including enzymes and proteins that require metal ions for their function. The compound’s ability to modulate metal ion concentrations makes it a valuable tool in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Picolinic acid: The parent compound with a carboxylic acid group at the second position of the pyridine ring.
Nicotinic acid: An isomer of picolinic acid with the carboxylic acid group at the third position.
Isonicotinic acid: Another isomer with the carboxylic acid group at the fourth position.
Uniqueness: 5-Isopentylpicolinic acid is unique due to the presence of the isopentyl group, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and ability to form complexes with metal ions, making it distinct from its parent compound and other isomers.
Propriétés
Numéro CAS |
49751-50-0 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
5-(3-methylbutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(2)3-4-9-5-6-10(11(13)14)12-7-9/h5-8H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
MXBGCRRAUSJALE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=CN=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


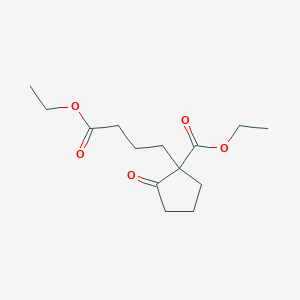
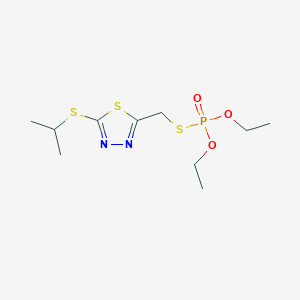



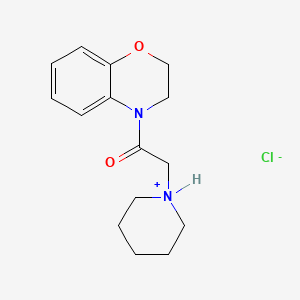

![3-Ethylbicyclo[2.2.2]octan-2-one](/img/structure/B14658468.png)
